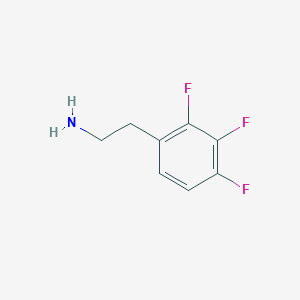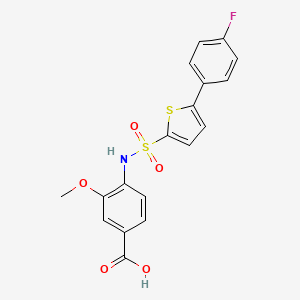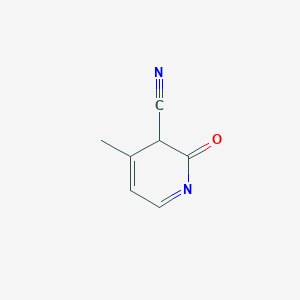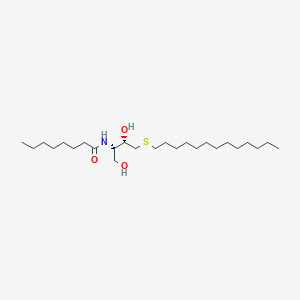
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydroxybutane backbone with a tridecylthio group and an octanamide moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups, followed by the introduction of the tridecylthio group through nucleophilic substitution. The final step involves the coupling of the intermediate with octanoyl chloride under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The tridecylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the amide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of lipid modifications on protein function.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide involves its interaction with specific molecular targets. The dihydroxybutane backbone allows for hydrogen bonding with proteins, while the tridecylthio group can interact with hydrophobic regions. The octanamide moiety may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-((2S,3S)-1,3-Dihydroxy-4-(decylthio)butan-2-yl)octanamide
- N-((2S,3S)-1,3-Dihydroxy-4-(dodecylthio)butan-2-yl)octanamide
- N-((2S,3S)-1,3-Dihydroxy-4-(tetradecylthio)butan-2-yl)octanamide
Uniqueness
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The length of the tridecylthio group, in particular, influences its hydrophobicity and interaction with biological membranes, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C25H51NO3S |
|---|---|
Peso molecular |
445.7 g/mol |
Nombre IUPAC |
N-[(2S,3S)-1,3-dihydroxy-4-tridecylsulfanylbutan-2-yl]octanamide |
InChI |
InChI=1S/C25H51NO3S/c1-3-5-7-9-10-11-12-13-14-16-18-20-30-22-24(28)23(21-27)26-25(29)19-17-15-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
Clave InChI |
FOIBJHCOSKEGLA-BJKOFHAPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCSC[C@H]([C@H](CO)NC(=O)CCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCSCC(C(CO)NC(=O)CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
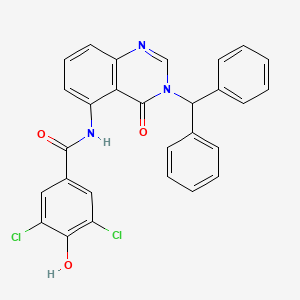

![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
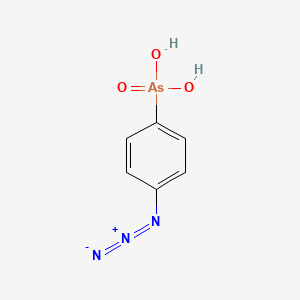

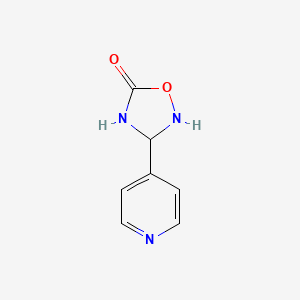
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
